

characteristic IR absorptions of carboxylic acids and nitriles

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A Comprehensive Guide to the Infrared Spectroscopy of Carboxylic Acids and Nitriles

Infrared (IR) spectroscopy is a powerful analytical technique utilized by researchers, scientists, and drug development professionals to identify functional groups within a molecule. This guide provides a detailed comparison of the characteristic IR absorptions of two important functional groups: carboxylic acids and nitriles. Understanding their distinct spectral features is crucial for the structural elucidation of organic compounds.

Comparative Analysis of IR Absorptions

The key distinctions in the IR spectra of carboxylic acids and nitriles arise from the vibrational modes of their respective functional groups: the carboxyl group (-COOH) and the nitrile group (-C≡N).

Carboxylic Acids: A Tale of Two Broad Bands

The IR spectrum of a carboxylic acid is typically dominated by two very prominent and characteristic absorptions: a very broad O-H stretching band and a strong, sharp C=O stretching band.

The O-H stretch of a carboxylic acid is one of the most recognizable features in an IR spectrum. It appears as a very broad and intense absorption over a wide range of wavenumbers, typically from 2500 to 3300 cm⁻¹[1][2]. This exceptional broadness is a direct



consequence of strong intermolecular hydrogen bonding, which leads to the formation of stable dimers in the condensed phase[3]. This broad O-H absorption often overlaps with the C-H stretching vibrations of the molecule[1].

The carbonyl (C=O) stretch in carboxylic acids gives rise to a strong and sharp absorption band. For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this peak is typically observed in the region of 1700-1725 cm⁻¹[4][5]. If the carboxylic acid is monomeric (for example, in a very dilute solution in a non-polar solvent), the C=O stretch shifts to a higher wavenumber, around 1760 cm⁻¹[6][2]. Conjugation with a double bond or an aromatic ring weakens the C=O bond, causing the absorption to shift to a lower frequency, typically in the range of 1680-1710 cm⁻¹[3].

Other characteristic absorptions for carboxylic acids include the C-O stretch, which appears as a medium intensity band between 1210 and 1320 cm⁻¹, and the out-of-plane O-H bend, which is a broad and medium intensity peak around 920 cm⁻¹[1].

Nitriles: A Sharp and Unmistakable Peak

In stark contrast to the broad absorptions of carboxylic acids, the defining feature of a nitrile in an IR spectrum is a sharp and intense absorption band corresponding to the carbon-nitrogen triple bond (C≡N) stretch.

This C≡N stretching vibration occurs in a relatively uncongested region of the spectrum, making it a highly diagnostic peak. For saturated aliphatic nitriles, this absorption is typically found in the range of 2240-2260 cm⁻¹[4][7]. Similar to carbonyl compounds, conjugation with a double bond or an aromatic ring slightly lowers the absorption frequency to the 2220-2240 cm⁻¹ region[7]. The intensity of the C≡N stretch can vary from medium to strong.

Quantitative Data Summary

The following table summarizes the characteristic IR absorption ranges, intensities, and shapes for the key vibrational modes of carboxylic acids and nitriles.



Functional Group	Vibrational Mode	Wavenumb er Range (cm ⁻¹)	Intensity	Shape	Notes
Carboxylic Acid	O-H Stretch	2500 - 3300	Strong	Very Broad	Due to hydrogen bonding[1][6] [2].
C=O Stretch (Dimer)	1700 - 1725	Strong	Sharp	For saturated, hydrogen-bonded acids[4][5].	
C=O Stretch (Monomer)	~1760	Strong	Sharp	Observed in dilute non-polar solutions[6]	
C=O Stretch (Conjugated)	1680 - 1710	Strong	Sharp	Lower frequency due to conjugation[3].	
C-O Stretch	1210 - 1320	Medium			
O-H Bend	~920	Medium	Broad	Out-of-plane bend.	
Nitrile	C≡N Stretch	2220 - 2260	Medium- Strong	Sharp	Diagnostic peak for nitriles[4][7].
C≡N Stretch (Saturated)	2240 - 2260	Medium- Strong	Sharp	For non- conjugated nitriles[7].	-



C≡N Stretch
(Conjugated)

MediumStrong

Sharp

Lower
frequency
due to
conjugation[7
].

Experimental Protocols

A general methodology for obtaining high-quality FTIR spectra of carboxylic acids and nitriles is outlined below.

Objective: To acquire and analyze the infrared spectra of a carboxylic acid and a nitrile to identify their characteristic functional group absorptions.

Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Sample of a carboxylic acid (e.g., benzoic acid)
- Sample of a nitrile (e.g., benzonitrile)
- Appropriate solvent (e.g., chloroform, carbon tetrachloride if using a solution method)
- Sample holders (e.g., KBr pellets, salt plates (NaCl or KBr), attenuated total reflectance (ATR) crystal)
- Mortar and pestle (for solid samples)
- Spatula and weighing paper
- Pipettes and vials (for liquid samples)

Procedure:

- 1. Sample Preparation:
- For Solid Samples (e.g., Benzoic Acid):



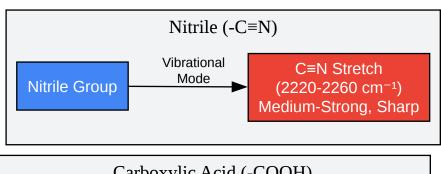
- KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
- ATR Method: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- For Liquid Samples (e.g., Benzonitrile):
 - Neat Liquid Method: Place a drop of the liquid sample between two salt plates (NaCl or KBr). Gently press the plates together to form a thin film.
 - Solution Method: Prepare a dilute solution (1-5% w/v) of the liquid sample in a suitable IRtransparent solvent (e.g., chloroform, carbon tetrachloride). Inject the solution into a liquid sample cell.
 - ATR Method: Place a drop of the liquid sample directly onto the ATR crystal.
- 2. Background Spectrum Acquisition:
- Ensure the sample compartment of the FTIR spectrometer is empty.
- Acquire a background spectrum. This will account for absorptions from atmospheric water and carbon dioxide, as well as any absorptions from the sample holder or solvent.
- 3. Sample Spectrum Acquisition:
- Place the prepared sample in the sample compartment of the spectrometer.
- Acquire the sample spectrum. The instrument software will automatically ratio the singlebeam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.
- 4. Data Analysis:
- Process the obtained spectrum using the instrument's software (e.g., baseline correction, smoothing).

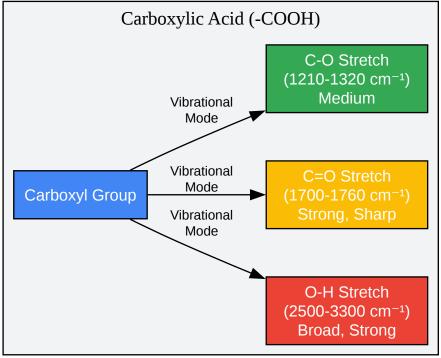


- Identify the key absorption bands and their corresponding wavenumbers (cm⁻¹), intensities, and shapes.
- Compare the observed absorptions with the characteristic values for carboxylic acids and nitriles to confirm the presence of the respective functional groups.

Visualization of Key Vibrational Modes

The following diagram illustrates the relationship between the functional groups and their characteristic IR absorption regions.





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